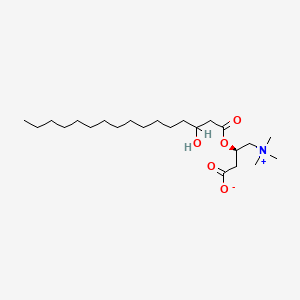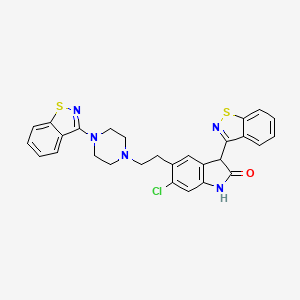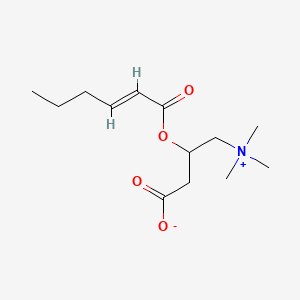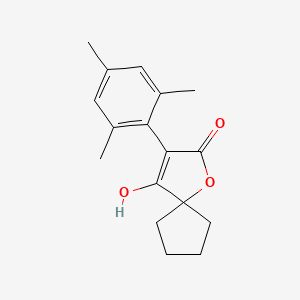
Tert-butyl prop-2-enoate;2-methylprop-2-enoic acid;styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl prop-2-enoate;2-methylprop-2-enoic acid;styrene is a complex polymer known for its versatile applications in various industries. This compound is a copolymer formed from the monomers 2-propenoic acid, 2-methyl-, 1,1-dimethylethyl 2-propenoate, and ethenylbenzene. It is commonly used in the production of adhesives, coatings, and various other materials due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl prop-2-enoate;2-methylprop-2-enoic acid;styrene typically involves free radical polymerization. This process can be initiated using peroxides or persulfates as initiators. The reaction is generally carried out at temperatures ranging from 60 to 80 degrees Celsius .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using continuous or batch reactors. The monomers are mixed in specific ratios and polymerized under controlled conditions to ensure consistent quality and properties of the final product. The polymer is then purified and processed into the desired form, such as powders or films .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl prop-2-enoate;2-methylprop-2-enoic acid;styrene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild acidic conditions.
Reduction: Sodium borohydride, in an alcoholic solvent.
Substitution: Various halogenating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Tert-butyl prop-2-enoate;2-methylprop-2-enoic acid;styrene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various advanced materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems due to its ability to form stable films and coatings.
Industry: Applied in the production of adhesives, coatings, and sealants due to its excellent adhesive properties
Mécanisme D'action
The mechanism of action of this polymer involves its ability to form strong intermolecular interactions with various substrates. The molecular targets and pathways involved include:
Intermolecular Forces: Hydrogen bonding, van der Waals forces, and covalent bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate: Similar in structure but differs in the ester group, leading to different properties.
2-Propenoic acid, 2-methyl-, methyl ester, polymer with butyl 2-propenoate and ethenylbenzene: Another similar compound with different ester groups, affecting its solubility and reactivity.
Uniqueness
The uniqueness of Tert-butyl prop-2-enoate;2-methylprop-2-enoic acid;styrene lies in its combination of monomers, which imparts specific properties such as enhanced adhesion, flexibility, and chemical resistance. These properties make it particularly valuable in applications requiring durable and stable materials .
Propriétés
Numéro CAS |
125302-12-7 |
|---|---|
Formule moléculaire |
C19H26O4 |
Poids moléculaire |
318.413 |
Nom IUPAC |
tert-butyl prop-2-enoate;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.C7H12O2.C4H6O2/c1-2-8-6-4-3-5-7-8;1-5-6(8)9-7(2,3)4;1-3(2)4(5)6/h2-7H,1H2;5H,1H2,2-4H3;1H2,2H3,(H,5,6) |
Clé InChI |
BRBAWDYVGGMJOG-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)O.CC(C)(C)OC(=O)C=C.C=CC1=CC=CC=C1 |
Synonymes |
2-Propenoic acid, 2-methyl-, polymer with 1,1-dimethylethyl 2-propenoate and ethenylbenzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


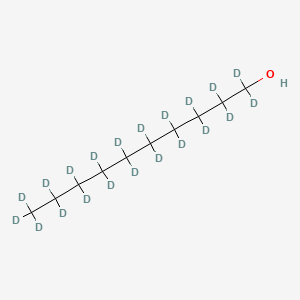
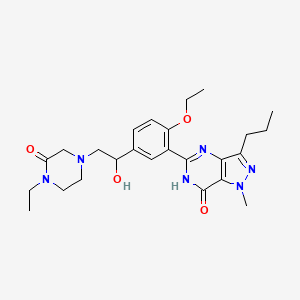
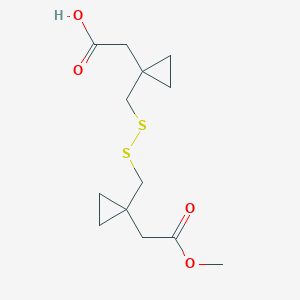
![tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B569095.png)
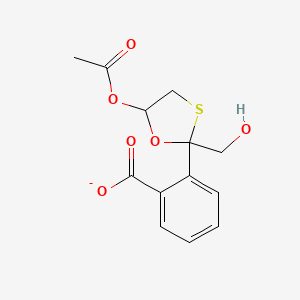
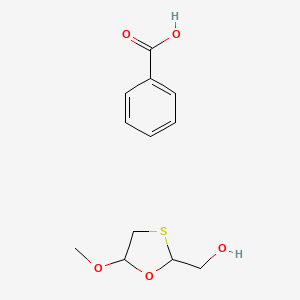
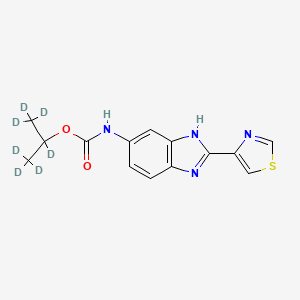
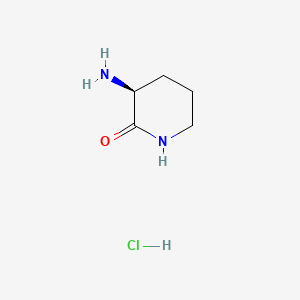
![N-[(1R,2R)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carba](/img/new.no-structure.jpg)
